Plastochromanol 8

Vue d'ensemble

Description

Plastochromanol 8 (PC-8) is a chemical compound that belongs to the group of tocochromanols, along with tocopherols and tocotrienols . It has been found in several plant species, including mosses and lichens . PC-8 is found in seeds, leaves, and other organs of higher plants . In leaves, PC-8 is restricted to chloroplasts .

Synthesis Analysis

The synthesis of PC-8 takes place mainly in plastids of higher plants . The key enzyme in the biosynthesis of PC-8 is tocopherol cyclase . This suggests that plastoglobules are the primary site of its biosynthesis . Other enzymes related to PC-8 biosynthesis in plastoglobules include NDC1 and the ABC1-like kinase ABC1K3 .

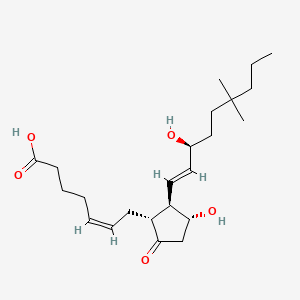

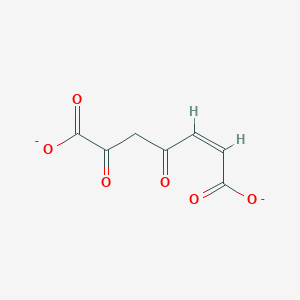

Molecular Structure Analysis

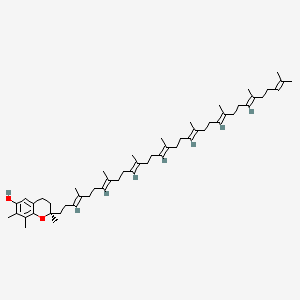

The molecular formula of PC-8 is C₅₃H₈₂O₂ . It consists of a chromanol ring with differently arranged methyl ligands and a 16-carbon saturated side chain . The chromanol ring in the structure of tocochromanols and PC-8 is responsible for their spectral and antioxidant properties .

Chemical Reactions Analysis

The antioxidant properties of PC-8 are similar to those of other chloroplastic antioxidants in polar solvents but are considerably enhanced in hydrophobic environments . This suggests that the unsaturated side chain performs some quenching activity . As a result of a non-enzymatic reaction, singlet oxygen can oxidize any of the 8 double bonds in the side chain of PC-8, giving at least eight hydroxy-PC-8 isomers .

Physical And Chemical Properties Analysis

The established molar absorption coefficient of PC-8 is 3616.5/M/cm . This allows a precise quantitative analysis of PC-8 in real samples without the use of a standard .

Applications De Recherche Scientifique

Antioxidant Properties and Biosynthesis

Plastochromanol-8 (PC-8) is recognized for its antioxidant properties, akin to tocopherols and tocotrienols. Found in various plants, including mosses and lichens, it's particularly concentrated in seeds, leaves, and other plant organs. PC-8, predominantly located in chloroplasts within leaves, plays a crucial role in the pool of lipid-soluble antioxidants in these organs. Its biosynthesis is linked to enzymes like tocopherol cyclase (VTE1), NDC1, and the ABC1-like kinase ABC1K3, primarily occurring in plastoglobules. Notably, PC-8 exhibits enhanced antioxidant capabilities in hydrophobic environments, suggesting a unique function for its unsaturated side chain in quenching activities (Kruk, Szymańska, Cela, & Munné-Bosch, 2014).

Isolation and Quantitative Analysis

The isolation and semi-preparative HPLC scale purification of PC-8 from flaxseed oil have been detailed, achieving a purity of 93.06%. This process facilitates the precise quantitative analysis of PC-8 in real samples without the need for a standard, enhancing research capabilities in studying this compound (Siger et al., 2014).

Response to Environmental Stresses

Research on maize (Zea mays L.) exposed to reiterated drought conditions revealed that PC-8, accounting for over 25% of tocochromanols in maize leaves, increases progressively under such stress. This response suggests a potential protective role for PC-8, possibly in tandem with vitamin E compounds, in safeguarding the photosynthetic apparatus from photoinhibition during environmental stresses (Fleta-Soriano & Munné-Bosch, 2017).

Role in Photosynthesis and Plant Physiology

Studies on Arabidopsis mutants have shed light on the role of solanesyl-diphosphate synthases in assembling the side chain of plastoquinone-9 in plastids, crucial for PC-8 synthesis. These findings have implications for understanding plastid metabolism and the physiological significance of PC-8 in plant growth and development (Block et al., 2013).

Application in Seed Germination and Development

Investigations into Ethiopian mustard lines with varying tocopherol levels during seed germination highlighted the changes in PC-8 and tocopherol contents. This study provides insights into the influence of these compounds on seed germination and seedling growth, crucial for agricultural practices and crop improvement (García-Navarro, Pérez-Vich, & Velasco, 2014).

Role in Photoprotection

Arabidopsis plants engineered to overexpress plastoquinone-9 biosynthesis gene SPS1, thereby accumulating PC-8, demonstrated increased resistance to photooxidative stress. This finding underscores the significance of PC-8 in plant photoprotection and as a reservoir for singlet oxygen scavengers (Ksas et al., 2015).

Inhibition of Lipid Peroxidation

Comparative studies on the inhibition of lipid peroxidation by PC-8, plastoquinol, and tocopherols have shown that PC-8 is considerably more active than tocopherols in inhibiting peroxidation within membranes. This underscores its potential application in understanding and managing oxidative stress in biological systems (Gruszka, Nowicka, & Kruk, 2013).

Orientations Futures

Future research on PC-8 could focus on its widespread distribution in photosynthetic organisms, as well as the contribution of PC-8 to the pool of lipid-soluble antioxidants in both leaves and seeds . Additionally, perspective green techniques for tocochromanol determination are proposed along with best practice recommendations .

Propriétés

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-37-53(12)38-36-50-39-51(54)48(10)49(11)52(50)55-53/h21,23,25,27,29,31,33,35,39,54H,13-20,22,24,26,28,30,32,34,36-38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+/t53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMZTTPJFDLIOR-HCCCIJMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H82O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019983 | |

| Record name | Plastochromanol 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4382-43-8 | |

| Record name | Plastochromanol 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plastochromanol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastochromanol 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)

![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)